4-Fluorobenzo[b]thiophen-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzo[b]thiophen-3-amine is a heterocyclic organic compound that contains a benzothiophene ring system with a fluorine atom at the 4-position and an amine group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzo[b]thiophen-3-amine typically involves the functionalization of the thiophene ring and subsequent heterocyclization. One common method includes the direct fluorination of thiophene derivatives using reagents such as sulfur hexafluoride (SF₆) or perchloryl fluoride (FClO₃) in the presence of a base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzo[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents such as acetonitrile (CH₃CN).
Major Products Formed
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, sulfones, thiols, and thioethers .
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzo[b]thiophen-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 4-Fluorobenzo[b]thiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The amine group can participate in nucleophilic attacks, facilitating the compound’s incorporation into biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzo[b]thiophene: Lacks the amine group, making it less reactive in certain biological contexts.
Benzo[b]thiophene-3-amine: Does not have the fluorine atom, resulting in different electronic properties and reactivity.
4-Bromo-3-cyano-7-fluorobenzo[b]thiophene:
Uniqueness
4-Fluorobenzo[b]thiophen-3-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in scientific research .
Eigenschaften
Molekularformel |
C8H6FNS |
---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
4-fluoro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C8H6FNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2 |
InChI-Schlüssel |
CPETVBNAYOZWRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC=C2N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.